molecular formula C7H3FN2O3 B1447169 6-Fluoro-2-hydroxy-3-nitrobenzonitrile CAS No. 1820648-09-6

6-Fluoro-2-hydroxy-3-nitrobenzonitrile

Cat. No. B1447169
M. Wt: 182.11 g/mol
InChI Key: QCWFPDWJOVHRNF-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3FN2O3 and a molecular weight of 182.11 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile consists of a benzene ring substituted with a fluoro group, a hydroxy group, and a nitro group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is a solid at room temperature . Its density is predicted to be 1.59±0.1 g/cm3, and its boiling point is predicted to be 272.4±40.0 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • 6-Fluoro-2-hydroxy-3-nitrobenzonitrile has been used in chemical reactions involving amines, amino acids, and NH-heteroaromatic compounds. For instance, 2-Fluoro-5-nitrobenzonitrile, a related compound, reacts with various amines and amino acids, leading to the formation of N-(2-cyano-4-nitrophenyl) derivatives, which are compared for their proton magnetic resonance spectra (Wilshire, 1967).

Molecular Structure and Properties

  • Studies on the molecular geometries and internal rotational barriers of aromatic nitro compounds, including derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile, have been conducted using density functional theory. These studies help understand the deformations and distortions in molecular structures, crucial for chemical synthesis and applications (Chen & Chieh, 2002).

Role in Catalysis

  • Certain derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been explored in catalysis. For example, 3-Ethylaminocarbonyl-2(1H)-pyridone, a catalyst in the aromatic nucleophilic substitution of fluoride, has been synthesized and tested using 2-fluoro-5-nitrobenzonitrile (Loppinet-Serani et al., 1998).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been used. For instance, the synthesis of metabotropic glutamate receptor 5 (mGluR5) PET tracer [(18)F]FPEB, a promising imaging agent, involves a derivative of nitrobenzonitrile (Lim et al., 2014).

Material Science

  • In material science, derivatives of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile have been synthesized to study liquid-crystal transition temperatures, demonstrating the influence of fluorine substitution on nematic-isotropic transition temperatures (Kelly & Schad, 1984).

Safety And Hazards

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is classified as a hazardous substance. It is harmful if swallowed or in contact with skin . It may cause eye irritation and respiratory tract irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using personal protective equipment .

properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWFPDWJOVHRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-hydroxy-3-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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